molecular formula C9H7N3O2 B1437713 4-Oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 954803-07-7

4-Oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B1437713
CAS No.: 954803-07-7
M. Wt: 189.17 g/mol
InChI Key: VHPNTKQQTKCONR-UHFFFAOYSA-N
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Description

4-Oxo-3,4-dihydroquinazoline-7-carboxamide is a heterocyclic compound with the molecular formula C9H7N3O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3,4-dihydroquinazoline-7-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with formamide or formic acid, followed by cyclization to form the quinazoline ring . The reaction conditions often involve heating the reactants in the presence of a catalyst or under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties. These derivatives are often explored for their potential as therapeutic agents .

Scientific Research Applications

4-Oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

4-Oxo-3,4-dihydroquinazoline-7-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-oxo-3H-quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8(13)5-1-2-6-7(3-5)11-4-12-9(6)14/h1-4H,(H2,10,13)(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPNTKQQTKCONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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